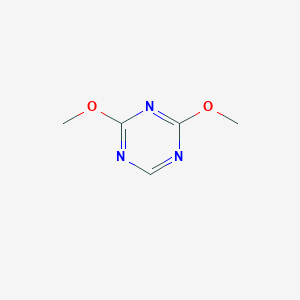

2,4-Dimethoxy-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRBAVAYPRSMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288124 | |

| Record name | 2,4-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898-72-2 | |

| Record name | 1898-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methoxy-Substituted 1,3,5-Triazines from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxy-substituted 1,3,5-triazines, key intermediates in the development of pharmaceuticals and agrochemicals. The synthesis originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and proceeds through a stepwise nucleophilic aromatic substitution (SNAr) reaction. The degree of methoxylation can be controlled by careful manipulation of reaction conditions, particularly temperature and stoichiometry.

This document details the experimental protocols for the synthesis of the key intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and the fully substituted product, 2,4,6-trimethoxy-1,3,5-triazine. It includes quantitative data, detailed experimental procedures, and visualizations of the synthetic pathways and workflows.

Core Synthesis Principles

The synthesis of methoxy-substituted triazines from cyanuric chloride is a classic example of a nucleophilic aromatic substitution reaction. The electron-deficient triazine ring is highly susceptible to attack by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise replacement.

-

First Substitution: Occurs at low temperatures (0-5 °C) to yield 2,4-dichloro-6-methoxy-1,3,5-triazine.

-

Second Substitution: Requires slightly elevated temperatures (room temperature to 35 °C) to produce 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

-

Third Substitution: Necessitates higher temperatures (reflux) to afford the fully substituted 2,4,6-trimethoxy-1,3,5-triazine.

A base, such as sodium bicarbonate or sodium methoxide, is essential to neutralize the hydrochloric acid generated during the reaction.

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

The synthesis of CDMT is a critical step, as this compound is a widely used coupling reagent in organic synthesis, particularly in peptide chemistry.

Experimental Protocol

This protocol is adapted from a procedure with a reported yield of up to 91%.[1]

Materials:

-

Cyanuric chloride

-

Sodium methoxide (solid)

-

N,N-Dimethylformamide (DMF)

-

Heptane

-

Water

Procedure:

-

In a suitable reactor, dissolve cyanuric chloride in N,N-dimethylformamide (DMF).

-

Cool the solution to 5-10 °C using an ice bath.

-

Slowly add solid sodium methoxide to the cooled solution while maintaining the temperature.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Gradually heat the mixture to reflux and maintain for an additional 2-3 hours.

-

After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the crude product.

-

Filter the solid precipitate, wash it thoroughly with water, and dry it in an oven to obtain the crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

Purify the crude product by recrystallization from heptane to yield the pure product.[1]

Quantitative Data for CDMT Synthesis

| Parameter | Value | Reference |

| Yield | Up to 91% | [1] |

| Purity (after recrystallization) | >99.5% | [1] |

| Melting Point | 71-74 °C | [2] |

| Appearance | White crystalline solid | [2] |

Spectroscopic Data for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

| Spectrum Type | Characteristic Peaks |

| ¹H NMR | δ 4.07 (s, 6H, OCH₃) |

| ¹³C NMR | δ 172.91 (1C, C-Cl), 172.24 (2C, C-O), 56.20 (2C, OCH₃) |

| IR (cm⁻¹) | 1562 (aromatic stretching in triazine ring), 1460 (C=N), 1300 (C-O stretching), 818 (C-N stretching), 558 (C-H out-of-plane bending) |

Synthesis of 2,4,6-Trimethoxy-1,3,5-triazine

The complete substitution of all three chlorine atoms on the cyanuric chloride ring with methoxy groups results in the formation of 2,4,6-trimethoxy-1,3,5-triazine.

Experimental Protocol

This protocol describes the synthesis of the fully methoxylated triazine.

Materials:

-

Cyanuric chloride

-

Methanol

-

Water

-

Sodium bicarbonate

-

Hexane

Procedure:

-

In a reaction vessel, prepare a mixture of methanol, water, and sodium bicarbonate.

-

While stirring, add cyanuric chloride to the mixture over a period of 2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at approximately 3 °C for one hour.

-

Gradually warm the mixture to 30 °C and stir for an additional 30 minutes, or until the evolution of carbon dioxide has ceased.

-

The resulting white suspension is then washed with water.

-

Filter the product and dry it at 60 °C.

-

Recrystallization from hexane can be performed for further purification.

Quantitative Data for 2,4,6-Trimethoxy-1,3,5-triazine Synthesis

| Parameter | Value | Reference |

| Yield | Moderate to high | [1] |

| Melting Point | 135-137 °C | |

| Appearance | White solid | |

| Molecular Weight | 171.15 g/mol | [3] |

Spectroscopic Data for 2,4,6-Trimethoxy-1,3,5-triazine

| Spectrum Type | Characteristic Peaks |

| ¹H NMR | δ ~4.0 (s, 9H, OCH₃) |

| ¹³C NMR | δ ~173 (C=N), ~55 (OCH₃) |

| IR (KBr, cm⁻¹) | Characteristic peaks for C-O-C stretching and triazine ring vibrations. |

Reaction Pathways and Workflows

Synthesis Pathway from Cyanuric Chloride

Caption: Stepwise synthesis of methoxy-triazines.

Experimental Workflow for CDMT Synthesis

Caption: Workflow for the synthesis and purification of CDMT.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-1,3,5-triazine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the 1,3,5-triazine core, this molecule serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2] Its utility is underscored by the diverse pharmacological activities exhibited by triazine-based molecules, including anticancer, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dimethoxy-1,3,5-triazine, detailed experimental protocols for their determination, and an exploration of its relevance in drug development, with a focus on its potential as a protein kinase CK2 inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its efficacy and safety.

Data Presentation

The key physicochemical properties of 2,4-Dimethoxy-1,3,5-triazine are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1][3] |

| Molecular Weight | 141.13 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [2][4] |

| Melting Point | 57-61 °C | [2][4] |

| Boiling Point | Not experimentally determined; prediction required. | |

| Solubility | Soluble in Methanol | [4] |

| pKa | Not experimentally determined; prediction required. | |

| LogP (predicted) | 0.6 | [1] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline the protocols for key experiments.

Synthesis of 2,4-Dimethoxy-1,3,5-triazine

The synthesis of 2,4-Dimethoxy-1,3,5-triazine can be achieved through the nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor with methoxy groups.

Workflow for the Synthesis of 2,4-Dimethoxy-1,3,5-triazine

Caption: Synthetic workflow for 2,4-Dimethoxy-1,3,5-triazine.

Materials:

-

Cyanuric chloride

-

Sodium methoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

Dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate flask, prepare a solution of sodium methoxide (2.0 equivalents) in anhydrous THF.

-

Slowly add the sodium methoxide solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a beaker of crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield 2,4-Dimethoxy-1,3,5-triazine.[5][6]

Determination of Boiling Point (Micro-Boiling Point Method)

For small sample quantities, the micro-boiling point method is a suitable technique.

Experimental Setup for Micro-Boiling Point Determination

Caption: Micro-boiling point determination setup.

Materials:

-

2,4-Dimethoxy-1,3,5-triazine sample

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Thiele tube or other heating apparatus (e.g., oil bath)

-

Mineral oil

Procedure:

-

Place a small amount of the 2,4-Dimethoxy-1,3,5-triazine sample into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Gently heat the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7]

Determination of LogP (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Workflow for LogP Determination by RP-HPLC

Caption: RP-HPLC workflow for LogP determination.

Materials:

-

2,4-Dimethoxy-1,3,5-triazine sample

-

A set of standard compounds with known LogP values

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile or methanol)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Mobile Phase: Prepare a series of mobile phases with varying ratios of organic solvent and buffer.

-

Calibration:

-

Prepare solutions of the standard compounds in the mobile phase.

-

Inject each standard onto the HPLC column and record the retention time (t₀ for an unretained compound and tR for the standard).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t₀) / t₀.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.[9][10][11]

-

-

Sample Analysis:

-

Prepare a solution of 2,4-Dimethoxy-1,3,5-triazine in the mobile phase.

-

Inject the sample onto the HPLC column under the same conditions as the standards and record its retention time (tR).

-

Calculate the capacity factor (k') for the sample.

-

-

LogP Determination: Use the calibration curve to determine the LogP value of 2,4-Dimethoxy-1,3,5-triazine corresponding to its calculated log k'.[8][12]

Biological Relevance and Signaling Pathways

Derivatives of 1,3,5-triazine are recognized for their wide spectrum of biological activities.[13] Notably, 2,4-Dimethoxy-1,3,5-triazine has been identified as a potential inhibitor of protein kinase CK2, an enzyme implicated in various cellular processes and overexpressed in numerous cancers, including breast cancer.

Protein Kinase CK2 and its Role in Cancer

Protein kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating cellular processes such as cell growth, proliferation, and apoptosis.[14][15] Dysregulation of CK2 activity is a hallmark of many cancers, where it contributes to tumor progression by modulating key signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

One of the critical pathways influenced by CK2 is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell survival and proliferation. CK2 can directly phosphorylate and activate Akt, a key component of this pathway. Furthermore, CK2 can phosphorylate and inhibit PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. By inhibiting CK2, it is hypothesized that the pro-survival signaling through the PI3K/Akt/mTOR cascade can be attenuated, leading to apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway by a CK2 Inhibitor

Caption: Proposed mechanism of action for a CK2 inhibitor.[16][17][18]

Conclusion

2,4-Dimethoxy-1,3,5-triazine is a compound of significant interest due to its potential applications in drug discovery, particularly as an inhibitor of protein kinase CK2. This guide has provided a detailed overview of its core physicochemical properties and the experimental protocols required for their determination. A comprehensive understanding of these characteristics is essential for the rational design and development of novel therapeutic agents based on the 1,3,5-triazine scaffold. Further research into the specific interactions of 2,4-Dimethoxy-1,3,5-triazine with CK2 and its downstream effects on cancer cell signaling will be crucial in realizing its full therapeutic potential.

References

- 1. 2,4-Dimethoxy-1,3,5-triazine | C5H7N3O2 | CID 243963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 2,4-Dimethoxy-1,3,5-triazine | 1898-72-2 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 7. vernier.com [vernier.com]

- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Conformation of 2,4-Dimethoxy-1,3,5-triazine and Its Derivatives

Theoretical Conformation of 2,4-Dimethoxy-1,3,5-triazine

Computational studies utilizing density functional theory (DFT) have been conducted to predict the most stable molecular structure of 2,4-dimethoxy-1,3,5-triazine.[1][2] These theoretical calculations are crucial for understanding the molecule's intrinsic properties and behavior in the absence of experimental crystal structure data. Conformational analysis through these methods helps in identifying the lowest energy conformer, providing insights into the spatial arrangement of the methoxy groups relative to the triazine ring.[1][2]

Crystal Structure and Conformation of 2,4-Dimethoxy-1,3,5-triazine Derivatives

Experimental crystallographic data is available for several derivatives of 2,4-dimethoxy-1,3,5-triazine. A key study by Fridman, Kapon, and Kaftory (2003) details the crystal structures of three such derivatives, providing valuable experimental validation of the conformational preferences of the 4,6-dimethoxy-1,3,5-triazin-2-yl group.[3][4]

The crystallographic data for three derivatives of 2,4-dimethoxy-1,3,5-triazine are summarized in the table below.[4]

| Compound Name | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine | 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol | 4-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone |

| Chemical Formula | C₉H₁₄N₄O₃ | C₁₂H₁₃N₃O₄ | C₁₈H₁₅N₃O₄ |

| Molecular Weight | 226.24 | 263.25 | 337.33 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/n | P-1 | C2/c |

| a (Å) | 10.244 (2) | 7.386 (2) | 32.610 (6) |

| b (Å) | 9.208 (3) | 9.718 (2) | 13.757 (3) |

| c (Å) | 11.615 (3) | 9.868 (2) | 15.904 (3) |

| α (°) | 90 | 108.73 (2) | 90 |

| β (°) | 99.70 (3) | 93.36 (2) | 111.56 (2) |

| γ (°) | 90 | 109.67 (2) | 90 |

| Volume (ų) | 1079.9 (5) | 620.5 (3) | 6636 (2) |

| Z | 4 | 2 | 16 |

| Calculated Density (Mg m⁻³) | 1.391 | 1.409 | 1.351 |

| Temperature (K) | 293 (2) | 293 (2) | 293 (2) |

The conformation of the dimethoxytriazine moiety varies among its derivatives, influenced by the nature of the substituent at the 2-position of the triazine ring.

-

In 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine , the dimethoxytriazine group adopts a butterfly conformation with respect to the two methoxy groups. The morpholine ring is found in a chair conformation.[3][4]

-

For 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol , the dimethoxytriazine part of the molecule exhibits a propeller conformation . In the crystal structure, these molecules form dimers through O-H···N hydrogen bonds.[3][4]

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)phenyl phenyl ketone presents a more complex case, crystallizing with two independent molecules in the asymmetric unit. These two molecules display different conformations concerning the geometric relationship between the phenyl ketone and triazine moieties.[3][4]

Another studied derivative, 1-(2,4-dimethoxy-1,3,5-triazin-6-yloxy)pyrrolidine-2,5-dione , shows that the methoxy groups are coplanar with the triazine ring, a result of the conjugation of the lone electron pairs on the oxygen atoms with the ring's π-system. The torsion angles for N—C—O—C are reported to be -6.2(2)° and -0.6(3)°.[5]

Experimental Protocols

The determination of the crystal structures of the 2,4-dimethoxy-1,3,5-triazine derivatives involved standard single-crystal X-ray diffraction techniques.

The derivatives were synthesized through appropriate chemical reactions. For instance, the synthesis of 2,4-dimethoxy-1,3,5-triazine can be achieved by the reduction of 2-chloro-4,6-dimethoxy-1,3,5-triazine.[6] The derivatives are then synthesized by reacting the parent compound or its activated form with the desired substituent. For example, coupling reactions with amino acid esters or phenols can be employed.[7][8]

A general workflow for single-crystal X-ray diffraction is outlined below.

Crystals of suitable quality are grown and mounted on a diffractometer. Data collection is performed using a monochromatic X-ray source, typically Mo Kα radiation.[4] The collected diffraction data is then processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL. The final structure is validated and analyzed for its geometric parameters.

Visualizations of Molecular Structures

The molecular structures of the three derivatives with determined crystal structures are depicted below.

The following diagram illustrates the butterfly and propeller conformations observed in the derivatives.

Conclusion

The structural analysis of 2,4-dimethoxy-1,3,5-triazine derivatives provides critical insights into the conformational flexibility of the dimethoxy-triazine scaffold. The observed butterfly and propeller conformations, along with instances of planarity, are dependent on the electronic and steric nature of the substituents. This information is highly valuable for the rational design of novel molecules in medicinal chemistry and materials science, where the triazine core is a common structural motif. The provided crystallographic data serves as a benchmark for computational models and can guide further synthetic efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Derivatives of 2,4-dimethoxy-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dimethoxy-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethoxy-1,3,5-triazine. Due to the limited availability of direct experimental spectra for 2,4-dimethoxy-1,3,5-triazine, this document presents a detailed analysis based on closely related and structurally similar compounds: 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-hydrazino-4,6-dimethoxy-1,3,5-triazine. This approach allows for a robust estimation of the spectroscopic properties of the target molecule. The guide includes tabulated summaries of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of 2,4-dimethoxy-1,3,5-triazine. These values provide a strong indication of the expected spectral characteristics of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | CDCl₃ | 3.98 | s | 2 x OCH₃ |

| 2-hydrazino-4,6-dimethoxy-1,3,5-triazine | D₂O-TFA | 3.89 | s | 2 x OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | CDCl₃ | 170.2, 167.8 | C=N (triazine ring) |

| 54.6 | OCH₃ | ||

| 2-hydrazino-4,6-dimethoxy-1,3,5-triazine | D₂O-TFA | 163.8, 162.5 | C=N (triazine ring) |

| 66.1, 65.9 | OCH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2-chloro-4,6-dimethoxy-1,3,5-triazine

| Wavenumber (cm⁻¹) | Assignment |

| 1562 | Aromatic stretching (triazine ring) |

| 1460 | C=N stretching |

| 1300 | C-O stretching |

| 818 | C-N stretching |

| 558 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,4-dimethoxy-1,3,5-triazine [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 142.06111 |

| [M+Na]⁺ | 164.04305 |

| [M-H]⁻ | 140.04655 |

| [M]⁺ | 141.05328 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of the triazine derivative (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled single-pulse experiment is commonly used.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is common. A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For volatile and thermally stable compounds like triazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The sample is introduced into the GC, which separates it from any impurities, and then enters the mass spectrometer. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2,4-dimethoxy-1,3,5-triazine.

References

An In-depth Technical Guide to the Derivatives of 2,4-dimethoxy-1,3,5-triazine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2,4-dimethoxy-1,3,5-triazine and its derivatives for researchers, scientists, and drug development professionals. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for developing a wide range of biologically active compounds. Derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, and herbicidal agents, among other applications. This document details the synthesis, properties, and experimental protocols associated with these promising compounds.

Synthesis of 2,4-dimethoxy-1,3,5-triazine Derivatives

The synthesis of substituted 1,3,5-triazine derivatives is most commonly achieved through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures (70–100 °C).[1]

A key intermediate for many derivatives is 2-chloro-4,6-dimethoxy-1,3,5-triazine, which allows for the introduction of various functionalities onto the triazine core via nucleophilic aromatic substitution.[2] The differential reactivity between the chlorine atom and the methoxy groups enables selective substitution, facilitating the creation of diverse compound libraries.[2] Both conventional heating and more rapid, efficient microwave-assisted "green chemistry" approaches are utilized for these syntheses.[1][2]

Caption: General reaction for the synthesis of substituted triazines.

Properties of 2,4-dimethoxy-1,3,5-triazine and its Derivatives

Physical and Chemical Properties

2,4-dimethoxy-1,3,5-triazine serves as a foundational structure for a multitude of derivatives. Its own properties are well-characterized.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | [3][4] |

| Molecular Weight | 141.13 g/mol | [3][4] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 57 - 61 °C | [3] |

| Purity | ≥ 98% (GC) | [3] |

| CAS Number | 1898-72-2 | [3] |

Biological Properties

The versatility of the triazine scaffold allows for modifications that lead to a wide spectrum of biological activities.

Substituted 1,3,5-triazines are of significant interest in medicinal chemistry due to their potent anticancer properties.[2] Many of these compounds exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR cascade.[2][5]

Caption: Triazine derivatives often target the EGFR signaling cascade.

The in-vitro cytotoxic activity of these derivatives is typically evaluated against various human cancer cell lines, with results expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Mono(dimethylpyrazolyl)-s-triazine (4f) | MCF-7 (Breast) | 2.29 ± 0.11 | Tamoxifen | 5.12 ± 0.36 | [5] |

| Mono(dimethylpyrazolyl)-s-triazine (4j) | MCF-7 (Breast) | 3.11 ± 0.15 | Tamoxifen | 5.12 ± 0.36 | [5] |

| Mono(dimethylpyrazolyl)-s-triazine (4k) | MCF-7 (Breast) | 2.53 ± 0.12 | Tamoxifen | 5.12 ± 0.36 | [5] |

| Bis(dimethylpyrazolyl)-s-triazine (5b) | MCF-7 (Breast) | 5.53 ± 0.41 | Tamoxifen | 5.12 ± 0.36 | [5] |

| Bis(dimethylpyrazolyl)-s-triazine (5c) | MCF-7 (Breast) | 3.46 ± 0.23 | Tamoxifen | 5.12 ± 0.36 | [5] |

Derivatives of the s-triazine core have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[6][7] The efficacy is highly dependent on the nature of the substituents on the triazine ring.[6]

| Derivative Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| s-Triazine with dipeptide & 2-ethylpiperazine (1b) | C. albicans | 125 | Ketoconazole/Nystatin | >125 | [6] |

| s-Triazine with dipeptide & 2-ethylpiperazine (3b) | C. albicans | 7.81 | Ketoconazole/Nystatin | >7.81 | [6] |

| s-Triazine with dipeptide & 2-ethylpiperazine (4d) | C. albicans | 15.62 | Ketoconazole/Nystatin | >15.62 | [6] |

| s-Triazine with dipeptide & 2-ethylpiperazine (4c) | C. albicans | 62.50 | Ketoconazole/Nystatin | >62.50 | [6] |

Certain amino acid derivatives of 2,4-dimethoxy-1,3,5-triazine have been synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are targets for antidepressant and anti-Parkinson's drugs.[8]

| Compound | Structure | MAO-A Inhibition (%) | MAO-B Inhibition (%) | Reference |

| 7 | 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid | 89.2 ± 1.1 | 38.4 ± 1.5 | [8] |

| 8 | 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | 70.1 ± 1.2 | 20.3 ± 1.3 | [8] |

| 9 | 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid | 75.3 ± 1.0 | 25.1 ± 1.2 | [8] |

Derivatives of 2,4-dimethoxy-1,3,5-triazine are also utilized in agricultural applications as herbicides and pesticides, helping to control weeds and enhance crop protection.[3][9] Additionally, some hydrazino-s-triazine derivatives have demonstrated excellent performance as corrosion inhibitors for steel in acidic environments.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and evaluation of novel compounds.

Synthesis Protocols

-

Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in a suitable solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add the desired amine (1.1 eq) to the solution.

-

Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

-

In a microwave-safe vial, combine 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq), the amine (1.2 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent (e.g., ethanol or DMF).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 10-30 minutes).

-

After cooling, work up the reaction as described in the conventional method (steps 6-10).

Biological Assay Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: A typical workflow for evaluating cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the triazine derivatives. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed and replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.[6]

-

Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength appropriate for formazan (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Spectroscopic Data of Representative Derivatives

The characterization of newly synthesized derivatives is confirmed using various spectroscopic methods.

| Derivative | Method | Spectroscopic Data | Reference |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | ¹H-NMR (CDCl₃) | δ 3.99 (s, 6H, OCH₃) | [10] |

| ¹³C-NMR (CDCl₃) | δ 54.8 (OCH₃), 168.9, 171.4 (C=N, triazine) | [10] | |

| 2-Hydrazino-4,6-dimethoxy-1,3,5-triazine | ¹H-NMR (D₂O-TFA) | δ 3.89 (s, 6H, OCH₃) | [10] |

| ¹³C-NMR (D₂O-TFA) | δ 65.9, 66.1, 162.5, 163.8 | [10] | |

| 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid | ¹H-NMR (DMSO-d₆) | δ 3.00 (dd, 1H), 3.14 (dd, 1H), 3.77 (s, 3H), 3.80 (s, 3H), 4.54–4.59 (m, 1H), 7.18–7.31 (m, 5H), 8.20 (d, 1H) | [8] |

| ¹³C-NMR (DMSO-d₆) | 36.74, 54.66, 54.76, 56.11, 126.96, 128.77, 129.62, 138.55, 168.25, 172.21, 173.75 | [8] |

Conclusion

Derivatives of 2,4-dimethoxy-1,3,5-triazine represent a highly valuable and versatile class of compounds. Their synthesis is readily achievable through established nucleophilic substitution methodologies, which can be optimized for efficiency using modern techniques like microwave irradiation. The ability to easily modify the triazine core allows for the fine-tuning of their chemical and physical properties, leading to a broad range of biological activities. Significant research has highlighted their potential in oncology and infectious diseases, with several derivatives showing potent, low-micromolar activity against cancer cell lines and pathogenic microbes. Continued exploration of this scaffold, including the synthesis of novel derivatives and further investigation into their mechanisms of action, holds great promise for the development of new therapeutic agents and other valuable chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4-Dimethoxy-1,3,5-triazine | C5H7N3O2 | CID 243963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR101641936B1 - Herbicidal combination comprising dimethoxy-triazinyl-substituted difluoromethane sulfonylanilides - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

The Core Mechanism of 2,4-Dimethoxy-1,3,5-triazine Derivatives as Coupling Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of sensitive molecules. Among the arsenal of available reagents, derivatives of 2,4-dimethoxy-1,3,5-triazine, notably 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as highly efficient and versatile options. This technical guide elucidates the core mechanism of action of these reagents, presents quantitative data on their performance, and provides detailed experimental protocols for their application.

The Activation Pathway: A Two-Step Process to a "Superactive" Ester

The fundamental role of 2,4-dimethoxy-1,3,5-triazine-based coupling reagents is the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. This activation proceeds through the formation of a highly reactive acyl-oxy-triazine intermediate, often referred to as a "superactive ester".[1] The mechanism can be initiated from either CDMT or the pre-formed DMTMM salt.

From CDMT: The activation of a carboxylic acid using CDMT necessitates the presence of a tertiary amine, typically N-methylmorpholine (NMM). The reaction is a multi-step process where CDMT first reacts with NMM to form the quaternary triazinylammonium salt, DMTMM, in situ.[2][3] This intermediate is the key player in the subsequent activation of the carboxylic acid.

From DMTMM: As DMTMM is the pre-formed, stable salt of CDMT and NMM, it offers a more direct route to the active ester.[4][5] The carboxylic acid reacts directly with DMTMM to form the highly reactive acyl-oxy-triazine ester, with the concomitant release of N-methylmorpholinium chloride.[4] This active ester is then readily attacked by a nucleophile, such as a primary or secondary amine, to yield the desired amide. A key advantage of this process is the formation of water-soluble by-products, 4,6-dimethoxy-1,3,5-triazin-2-ol (DMTOH) and NMM hydrochloride, which are easily removed during workup.[6]

The general mechanism is depicted in the following diagram:

Quantitative Performance Analysis

A significant advantage of DMTMM and related triazine reagents is their high efficiency and low propensity to cause racemization, a critical factor in peptide synthesis.[7] The following tables summarize comparative data on the performance of DMTMM against other common coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency in Peptide-Oligonucleotide Conjugation

| Coupling Reagent | Solvent | Yield (%) | Reference |

| DMTMM | Water | Moderate | [1] |

| EDC/NHS | Water | 95 | [1][8] |

| PyBOP | DMF | Low | [1] |

| HBTU | DMF | Low | [1] |

Note: Yields are highly dependent on the specific substrates and reaction conditions. In other studies, DMTMM has shown superior yields to EDC/NHS for the ligation of amines to hyaluronic acid.[8][9]

Table 2: Racemization Study of DMTMM in a Model Peptide Coupling

Reaction: Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl

| Solvent | Dielectric Constant (ε) | Racemization (%) | Reference |

| Ethyl Acetate (AcOEt) | 6.0 | 0 | [6][10] |

| Tetrahydrofuran (THF) | 7.6 | 0 | [6][10] |

| Acetonitrile (CH3CN) | 37.5 | 0 | [6][10] |

| N,N-Dimethylformamide (DMF) | 36.7 | 0 | [6][10] |

| 2-Propanol (2-PrOH) | 19.9 | 0 | [6][10] |

| Methanol (MeOH) | 32.7 | Slight | [6][10] |

| Ethanol (EtOH) | 24.6 | Slight | [6][10] |

| Dimethyl sulfoxide (DMSO) | 47 | 2.3 | [6][10] |

The extent of racemization appears to correlate with the polarity of the solvent, with less polar solvents being optimal for minimizing racemization.[6][10]

Experimental Protocols

The following are representative experimental protocols for the use of DMTMM and CDMT in amide bond formation.

General Protocol for Amide Synthesis in Solution Phase using DMTMM

This protocol is adapted from a procedure for the synthesis of N-phenylethyl-3-phenylpropaneamide.[11]

Materials:

-

3-Phenylpropionic Acid

-

2-Phenylethylamine

-

DMTMM

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate

-

1 M Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-phenylpropionic acid (1.0 eq) and 2-phenylethylamine (1.1 eq) in methanol, add DMTMM (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC or GC.

-

Remove the solvent under reduced pressure.

-

Add saturated aqueous sodium bicarbonate solution to the residue and stir for 10 minutes.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer sequentially with deionized water, 1 M hydrochloric acid, deionized water, and brine.

-

Dry the organic layer over magnesium sulfate and filter.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol is a general guide for manual Fmoc-based solid-phase peptide synthesis.[2]

Materials:

-

Fmoc-protected amino acids

-

Wang or Rink Amide resin

-

N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

-

20-25% Piperidine in DMF (for Fmoc deprotection)

-

DMTMM

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

-

Resin Swelling: Swell the resin in NMP or DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20-25% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 4 equivalents relative to the resin loading) in NMP.

-

Add DMTMM (e.g., 3 equivalents) and a base such as DIPEA (e.g., 6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for a specified time (e.g., 5-60 minutes). The reaction progress can be monitored using a Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin and treat it with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.

-

Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product, which can then be purified by HPLC.

Conclusion

The 2,4-dimethoxy-1,3,5-triazine derivatives, CDMT and DMTMM, are powerful and versatile coupling reagents for amide bond formation. Their mechanism of action, proceeding through a highly reactive "superactive ester," ensures high yields and minimal racemization. The operational simplicity, mild reaction conditions, and compatibility with a range of solvents, including aqueous media, make them valuable tools for a wide array of applications, from the synthesis of complex peptides to the modification of biomolecules. The ease of removal of their water-soluble by-products further enhances their appeal in modern organic synthesis and drug development.

References

- 1. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). | Semantic Scholar [semanticscholar.org]

- 5. diva-portal.org [diva-portal.org]

- 6. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. TCI Practical Example: DMTMM-mediated Condensation | TCI Deutschland GmbH [tcichemicals.com]

Navigating the Physicochemical Landscape of 2,4-Dimethoxy-1,3,5-triazine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 2,4-dimethoxy-1,3,5-triazine, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document provides a summary of available data, and more critically, detailed experimental protocols for determining these crucial physicochemical properties. In the absence of extensive public data, this guide equips researchers with the necessary methodologies to generate reliable and reproducible results in their own laboratories.

Introduction to 2,4-Dimethoxy-1,3,5-triazine

2,4-Dimethoxy-1,3,5-triazine is a heterocyclic compound with a wide range of applications in organic synthesis, including its use as a building block for agrochemicals and pharmaceuticals. Its utility is intrinsically linked to its solubility in various organic solvents and its stability under different experimental conditions. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of end-products.

Solubility Profile

Qualitative Solubility:

| Solvent | Qualitative Solubility | Citation |

| Methanol | Soluble | [1] |

The structurally related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is reported to be soluble in polar organic solvents such as methanol and ethanol. This suggests that 2,4-dimethoxy-1,3,5-triazine may exhibit similar solubility characteristics. However, empirical determination is necessary for accurate assessment.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following protocol details a reliable gravimetric method for determining the solubility of 2,4-dimethoxy-1,3,5-triazine in an organic solvent of interest.

Materials and Equipment:

-

2,4-Dimethoxy-1,3,5-triazine (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-dimethoxy-1,3,5-triazine to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible.

-

Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

-

Solvent Evaporation and Weighing:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry glass vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is fully evaporated, place the vial in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

-

Record the final weight of the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Caption: Gravimetric method workflow for solubility determination.

Stability Profile

Experimental Protocol for Stability Assessment: HPLC-Based Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound in solution. The following protocol outlines the development and application of such a method.

Materials and Equipment:

-

2,4-Dimethoxy-1,3,5-triazine (high purity)

-

Organic solvent of interest (HPLC grade)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

pH meter (if aqueous solutions are involved)

-

Temperature-controlled chambers or ovens

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating the parent compound (2,4-dimethoxy-1,3,5-triazine) from potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines (e.g., ICH Q2(R1)).

-

-

Preparation of Stability Samples:

-

Prepare solutions of 2,4-dimethoxy-1,3,5-triazine in the organic solvent(s) of interest at a known concentration.

-

Store the solutions under various conditions to be tested (e.g., different temperatures, exposure to light, presence of acid or base).

-

-

Stability Testing:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each stability sample.

-

Analyze the samples by the developed HPLC method.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time zero).

-

The rate of degradation and the half-life of the compound under the tested conditions can be determined from this data.

-

Caption: HPLC-based workflow for stability assessment.

Conclusion

While quantitative data on the solubility and stability of 2,4-dimethoxy-1,3,5-triazine in organic solvents is limited in the public domain, this guide provides the essential tools for researchers to determine these critical parameters. The detailed experimental protocols for gravimetric solubility determination and HPLC-based stability assessment offer a clear and robust framework for generating high-quality, reliable data. By following these methodologies, scientists and drug development professionals can gain a comprehensive understanding of the physicochemical properties of 2,4-dimethoxy-1,3,5-triazine, enabling its effective and efficient use in their research and development endeavors.

References

The Versatility of 2,4-Dimethoxy-1,3,5-triazine and Its Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents and synthetic methodologies. Among its many derivatives, 2,4-Dimethoxy-1,3,5-triazine and its related compounds, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have emerged as powerful tools for researchers. This technical guide provides an in-depth exploration of their applications, focusing on their role as highly efficient coupling reagents and as core structures in biologically active molecules.

Core Application: Amide and Ester Bond Formation

Derivatives of 2,4-dimethoxy-1,3,5-triazine are most renowned for their utility as condensing agents in the formation of amide and ester bonds, critical reactions in the synthesis of peptides, small molecule drugs, and bioconjugates.[1][2]

Mechanism of Action

The mechanism revolves around the activation of carboxylic acids by a triazine derivative, typically CDMT or its quaternary ammonium salt, DMTMM. In the presence of a base like N-methylmorpholine (NMM), the carboxylic acid reacts with the triazine reagent to form a highly reactive "superactive" acyloxy-triazine intermediate.[3] This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, yielding the desired amide or ester, respectively. A key advantage of this method is the formation of the water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which is easily removed during aqueous workup, simplifying product purification.[3][4]

Caption: Mechanism of CDMT/DMTMM-mediated amide bond formation.

Quantitative Data on Synthetic Applications

The efficiency of triazine-based coupling reagents is demonstrated by the high yields achieved in various synthetic transformations.

| Reaction Type | Coupling Reagent | Substrates | Yield (%) | Reference |

| Di-, Tri-, Pentapeptide Synthesis | CDMT | Various N-protected amino acids | 75-98% | [5][6] |

| Amide Synthesis | CDMT / tert-amine systems | N-phenethyl benzamide | up to 96% | [7] |

| Amide Synthesis | Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether | Lipophilic and sterically hindered acids/amines | 71-98% | [8] |

| Ester Synthesis | 2-Acyloxy-4,6-dimethoxy-1,3,5-triazines | Labile alcohols and α-branched acids | Good yields | [9] |

| Enantioselective Amide Synthesis | CDMT with chiral tertiary amines | Racemic N-protected amino acids | 69-85% | [10] |

Experimental Protocols

This protocol is adapted from methodologies described for peptide synthesis and general amidation.[3][11]

Materials:

-

Carboxylic acid

-

Amine

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Anhydrous solvent (e.g., THF, CH2Cl2)

-

1 M KHSO4 or 10% citric acid solution

-

Saturated NaHCO3 solution

-

Brine

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and N-methylmorpholine (1.2 eq) in the chosen anhydrous solvent.

-

Add CDMT (1.1 eq) to the solution and stir at room temperature for 5-10 minutes.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M KHSO4 or 10% citric acid solution.

-

Extract the mixture with an organic solvent (e.g., CHCl3 or EtOAc).

-

Wash the combined organic layers successively with 1 N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography if necessary.

Caption: General workflow for amide synthesis using CDMT.

This protocol describes the formation of an active ester intermediate followed by alcoholysis.

Materials:

-

Carboxylic acid

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Alcohol

-

Magnesium bromide (MgBr2, optional catalyst)

-

Dichloromethane (CH2Cl2)

-

10% citric acid solution

-

Saturated NaHCO3 solution

Procedure:

-

To a stirred solution of CDMT (1.0 eq) in CH2Cl2 cooled to 0 °C, add N-methylmorpholine (1.05 eq) dropwise.

-

Add the carboxylic acid (1.0 eq) dissolved in CH2Cl2.

-

Stir the mixture at 0–5 °C for 2 hours to form the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate.

-

Add the alcohol (4.0 eq) and optionally, a catalytic amount of MgBr2 (0.05 eq).

-

Allow the reaction to proceed, monitoring by TLC.

-

For workup, wash the reaction mixture successively with 10% citric acid solution, saturated NaHCO3, and water.

-

Dry the organic layer (e.g., over MgSO4), filter, and evaporate the solvent to yield the ester.

The Triazine Scaffold in Biologically Active Compounds

Beyond their role in synthesis, 1,3,5-triazine derivatives themselves constitute a core structural motif in a wide range of biologically active compounds. Their planar, aromatic nature and the ability to introduce diverse substituents at the 2, 4, and 6 positions allow for fine-tuning of pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,5-triazine derivatives as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.[12][13]

Key Molecular Targets and Signaling Pathways:

-

PI3K/mTOR Pathway: This is a central pathway regulating cell growth, and several triazine derivatives have been developed as inhibitors.[13]

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Inhibition of these receptors can block downstream signaling cascades that promote tumor growth and angiogenesis.[13]

-

Other Enzymes: Triazines have also been shown to inhibit dihydrofolate reductase (DHFR), DNA topoisomerase, and cyclin-dependent kinases (CDKs).[13]

Caption: Key signaling targets of anticancer 1,3,5-triazine derivatives.

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | Activity Metric | Value | Reference |

| 19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile) | Melanoma (MALME-3M) | GI50 | 3.3 x 10⁻⁸ M | [14] |

| 19 (as above) | Melanoma (MALME-3M) | TGI | 1.1 x 10⁻⁶ M | [14] |

Antimicrobial and Other Biological Activities

The 1,3,5-triazine scaffold is also prevalent in compounds with antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[15][16][17] The mechanism of action for antimicrobial triazines often involves the inhibition of essential bacterial enzymes like DNA gyrase.[17]

Quantitative Data on Antimicrobial Activity:

| Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| s-Triazine with dipeptide & 2-ethylpiperazine (3b) | C. albicans | 7.81 | [17] |

| s-Triazine with dipeptide & 2-ethylpiperazine (4d) | C. albicans | 15.62 | [17] |

Conclusion

2,4-Dimethoxy-1,3,5-triazine and its derivatives, particularly CDMT and DMTMM, are indispensable reagents in modern medicinal chemistry. Their ability to facilitate amide and ester bond formation under mild conditions with high yields and minimal racemization makes them ideal for the synthesis of complex molecules, including peptides.[1][3][18] Furthermore, the inherent biological activity of the 1,3,5-triazine core provides a fertile ground for the discovery of new therapeutic agents targeting a spectrum of diseases from cancer to microbial infections. The continued exploration of this versatile scaffold promises to yield further innovations in both synthetic methodology and drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. DMTMM - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03057J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. DMTMM - Enamine [enamine.net]

2,4-Dimethoxy-1,3,5-triazine as a building block in organic synthesis

An In-depth Technical Guide to 2,4-Dimethoxy-1,3,5-triazine Derivatives as Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold that has garnered significant interest in organic and medicinal chemistry.[1][2] Its derivatives are foundational to the development of a wide array of biologically active compounds, including antitumor, antiviral, and antimicrobial agents.[2][3] This is largely due to the predictable and sequential reactivity of substituted triazines, which allows for the construction of diverse and complex molecular architectures.

While the user specified "2,4-dimethoxy-1,3,5-triazine," the most versatile and widely employed building block featuring this core structure is 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) . The presence of the chlorine atom at the C2 position provides a reactive handle for nucleophilic substitution, making it a powerful tool for synthesis. This guide will focus primarily on the synthesis, reactivity, and applications of CDMT as the principal building block for introducing the 4,6-dimethoxy-1,3,5-triazine moiety, a staple in modern synthetic chemistry, particularly in peptide synthesis and drug discovery.[4][5][6]

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

The most practical and common method for synthesizing substituted 1,3,5-triazines begins with the inexpensive reagent cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution.[7][8] The first substitution typically occurs at 0°C, the second at room temperature, and the third requires elevated temperatures.[7][9] This reactivity profile is exploited for the high-yield synthesis of CDMT.[4][10]

Experimental Protocol: Synthesis of CDMT

A robust method for the preparation of CDMT involves the reaction of cyanuric chloride with sodium methoxide.[4][10]

-

Setup: Charge a suitable reactor with N,N-dimethylformamide (DMF) and cyanuric chloride (1.0 eq). Stir the mixture until the cyanuric chloride is completely dissolved.

-

Cooling: Cool the reactor to between 5-10°C.[4]

-

Reagent Addition: Slowly add solid sodium methoxide (2.0-2.5 eq) to the cooled solution while maintaining the temperature.[4][10]

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Subsequently, heat the mixture to reflux and maintain for an additional 2.5 hours.[4]

-

Workup: Once the reaction is complete, cool the mixture and add a large volume of water to precipitate the crude product.[4]

-

Purification: Filter the solid, wash thoroughly with water, and dry to obtain crude CDMT. For further purification, recrystallize the crude product from hot heptane. This process can yield pure CDMT with a yield of approximately 91%.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

1,3,5-Triazine Derivatives in Antitumor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel antitumor agents. Its versatile three-point substitution pattern allows for the fine-tuning of pharmacological properties, leading to the discovery of compounds with potent and selective anticancer activity. This technical guide provides a comprehensive overview of recent advancements in the field, focusing on quantitative data, detailed experimental methodologies, and the key signaling pathways targeted by these derivatives.

Quantitative Antitumor Activity of 1,3,5-Triazine Derivatives

The antitumor efficacy of 1,3,5-triazine derivatives has been extensively evaluated against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values of several promising 1,3,5-triazine derivatives from recent studies.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| EGFR Inhibitors | |||||

| Compound 12 (Hybrid quinazoline-1,3,5-triazine) | EGFR enzyme | 0.0368 | - | - | [1] |

| Compound 13 | EGFR-TK | 8.45 ± 0.65 | - | - | [1] |

| Compound 14 | EGFR-TK | 2.54 ± 0.22 | - | - | [1] |

| 1,3,5-triazine-based pyrazole derivative 15 | EGFR | 0.3051 | Erlotinib | - | [1] |

| 1,3,5-triazine-based pyrazole derivative 16 | EGFR | 0.2869 | Erlotinib | - | [1] |

| 1,3,5-triazine-based pyrazole derivative 17 | EGFR | 0.2294 | Erlotinib | - | [1] |

| bis(dimethylpyrazolyl)-s-triazine derivative 18 | HCT116 | 0.5 ± 0.08 | Tamoxifen | 0.069 | [1] |

| PI3K/mTOR Inhibitors | |||||

| ZSTK474 | PI3Kα | 0.016 | - | - | |

| Other Derivatives | |||||

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 | [2] |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 | [2] |

| Morpholine-functionalized derivative 11 | SW480 (Colorectal) | >100 | 5-Fluorouracil | >100 | [3] |

| Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | >100 | [3] |

| Biguanide-derived 1,3,5-triazine 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | Comparable | |

| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal) | 20-27 | Cisplatin | Comparable |

Key Signaling Pathways in 1,3,5-Triazine Antitumor Activity

1,3,5-triazine derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor growth, proliferation, and survival. The most prominent among these are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many cancers. 1,3,5-triazine derivatives have been designed to inhibit EGFR tyrosine kinase (TK), thereby blocking downstream signaling.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K, a key component of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of 1,3,5-triazine derivatives.

Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines

A general and versatile method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the sequential nucleophilic substitution of cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.

Materials:

-

Cyanuric chloride

-

Appropriate nucleophiles (alcohols, amines, thiols)

-

Anhydrous solvent (e.g., acetone, THF, dioxane)

-

Base (e.g., Na2CO3, triethylamine)

Procedure:

-

First Substitution: Dissolve cyanuric chloride in the chosen anhydrous solvent and cool the mixture to 0-5 °C. Add the first nucleophile dropwise, followed by the dropwise addition of a base solution to neutralize the evolved HCl. Stir the reaction for a specified time at low temperature.

-

Second Substitution: Allow the reaction mixture to warm to room temperature. Add the second nucleophile, followed by the base. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Third Substitution: Heat the reaction mixture to an elevated temperature (reflux) and add the third nucleophile and base. Continue heating until the reaction is complete as indicated by TLC.

-

Work-up and Purification: After completion, the reaction mixture is typically poured into ice water to precipitate the product. The solid is then filtered, washed, and purified by recrystallization or column chromatography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

1,3,5-triazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-